

An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,7-Naphthyridine-3-carboxylic acid

Cat. No.: B1387590

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CAS Number: 250674-48-7

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer both biological relevance and synthetic tractability. Among the nitrogen-containing heterocycles, the naphthyridine core, a family of diazanaphthalenes, has garnered significant attention.^[1] These structures are present in numerous biologically active compounds and approved drugs, demonstrating a wide array of pharmacological activities, including antimicrobial and anticancer properties.^{[2][3]} The 2,7-naphthyridine isomer, in particular, serves as a crucial building block for targeted therapies. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, making it an ideal template for designing molecules that can precisely interact with biological targets such as enzyme active sites and protein-protein interfaces.

This guide provides a comprehensive technical overview of **2,7-Naphthyridine-3-carboxylic acid**, a key intermediate for the synthesis of a diverse range of pharmacologically active molecules. We will delve into its physicochemical properties, explore its synthetic

considerations, and illustrate its application in drug discovery workflows, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.

Physicochemical and Structural Properties

Understanding the fundamental properties of **2,7-Naphthyridine-3-carboxylic acid** is paramount for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.

Property	Value	Source(s)
CAS Number	250674-48-7	[4] [5] [6]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[4] [5]
Molecular Weight	174.16 g/mol	[4] [5]
IUPAC Name	2,7-naphthyridine-3-carboxylic acid	[4]
Physical Form	Solid	[7]
Storage Temperature	2-8°C (Refrigerator)	[7]

Structural Information:

- SMILES: O=C(O)c1cncc2ccccc1n2[\[5\]](#)
- InChI Key: REGNBBZZTQVCJU-UHFFFAOYSA-N[\[4\]](#)

While specific experimental data for the melting point and solubility of the parent acid are not readily available in the surveyed literature, its carboxylic acid functionality suggests it will be soluble in aqueous basic solutions due to salt formation. Its solubility in organic solvents is likely to be limited but may be enhanced in polar aprotic solvents like DMSO or DMF.[\[8\]](#)

Spectroscopic Characterization Profile (Predicted)

Detailed experimental spectra for **2,7-Naphthyridine-3-carboxylic acid** are not widely published. However, based on the known spectral characteristics of naphthyridines and

carboxylic acids, a predicted profile can be outlined.[9][10]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[10] The precise chemical shifts and coupling constants of the ring protons would be influenced by the electron-withdrawing nature of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[11] The remaining carbons of the aromatic rings will appear in the typical downfield region for sp² hybridized carbons, with quaternary carbons generally showing weaker signals.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit two key characteristic absorptions:

- A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[12]
- A strong C=O stretching band for the carbonyl group, anticipated between 1690 and 1760 cm⁻¹. [7][12] Additional peaks corresponding to C=C and C=N stretching within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.[7]

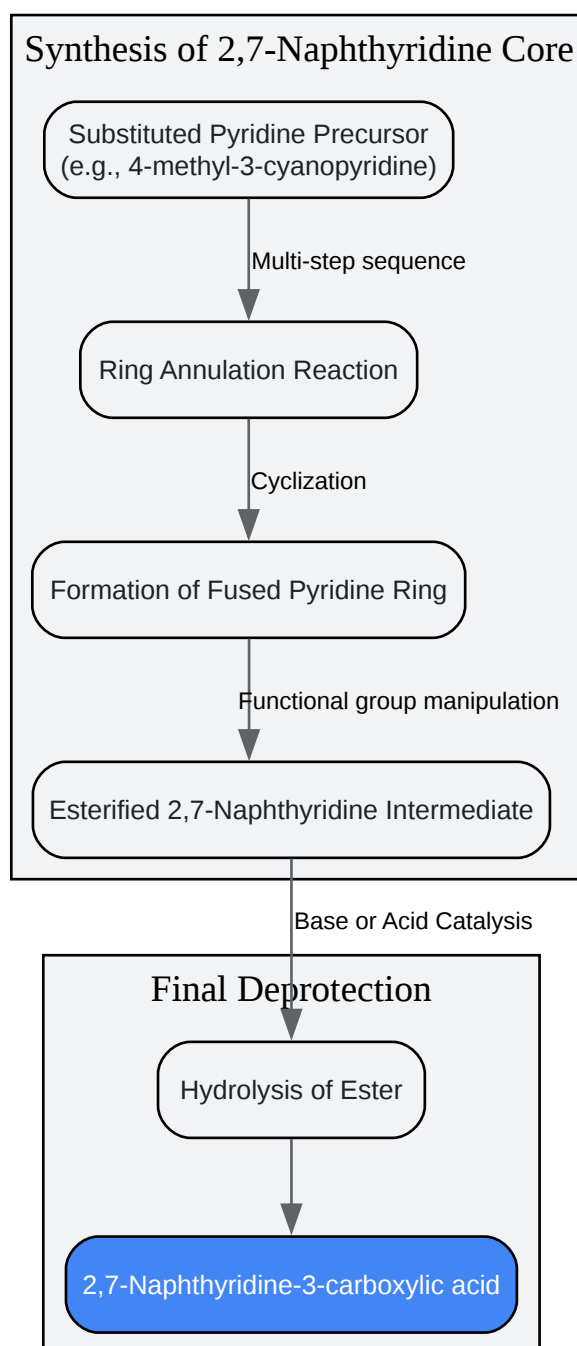
Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a prominent [M+H]⁺ ion in positive mode and an [M-H]⁻ ion in negative mode. The fragmentation pattern would likely involve the initial loss of CO₂ (44 Da) from the carboxylic acid group, followed by fragmentation of the naphthyridine ring.[9]

Synthetic Pathways and Considerations

While a specific, detailed experimental protocol for the synthesis of **2,7-Naphthyridine-3-carboxylic acid** is not prominently available in the reviewed literature, synthetic routes to the 2,7-naphthyridine core have been described.[13] These often involve the construction of the fused pyridine rings from substituted pyridine precursors. A plausible synthetic approach could involve the hydrolysis of a corresponding ester, such as ethyl 2,7-naphthyridine-3-carboxylate. The ester itself could potentially be synthesized through a multi-step sequence starting from a suitably substituted pyridine derivative.

One reported method for constructing a related 2,7-naphthyridin-1-one scaffold starts from 4-methyl-3-cyanopyridine, highlighting a strategy for building the core ring system.[13]

Below is a conceptual workflow illustrating a potential synthetic strategy.



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Caption: Conceptual workflow for the synthesis of **2,7-Naphthyridine-3-carboxylic acid**.

Causality in Experimental Choices: The choice of starting materials, such as a substituted cyanopyridine, is strategic as the cyano and methyl groups provide reactive handles for the subsequent annulation and functionalization steps required to build the second pyridine ring. The final hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid. The choice between acidic or basic hydrolysis would depend on the stability of the naphthyridine core to the specific reaction conditions.

Application in Drug Discovery: A Central Building Block

2,7-Naphthyridine-3-carboxylic acid is not typically an end-product but rather a pivotal intermediate for creating libraries of diverse derivatives for biological screening.^{[14][15]} The carboxylic acid group serves as a versatile anchor point for a variety of chemical transformations, most commonly amide bond formation.

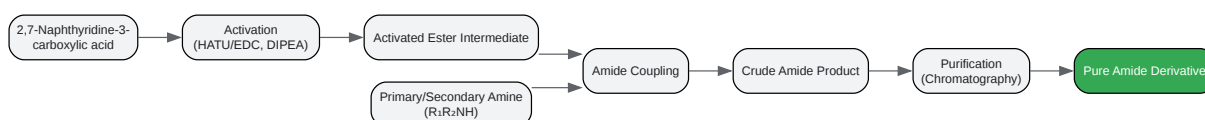
Experimental Protocol: Amide Library Synthesis

This protocol outlines a general procedure for synthesizing a library of amides from **2,7-Naphthyridine-3-carboxylic acid**, a common workflow in medicinal chemistry for structure-activity relationship (SAR) studies.

- Activation of the Carboxylic Acid:
 - To a solution of **2,7-Naphthyridine-3-carboxylic acid** (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).
 - Add a tertiary amine base, such as DIPEA (2.0-3.0 eq), to the mixture.
 - Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
 - Rationale: The conversion of the carboxylic acid to a more reactive species (e.g., an active ester) is necessary to facilitate the reaction with the amine, which is a relatively weak nucleophile. Coupling agents like HATU and EDC are widely used due to their high

efficiency and mild reaction conditions, which helps to prevent side reactions and racemization if chiral amines are used.

- Amide Bond Formation:
 - To the solution containing the activated ester, add the desired primary or secondary amine (1.0-1.2 eq).
 - Allow the reaction to stir at room temperature for 2-16 hours.
 - Rationale: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the coupling agent byproduct.
- Work-up and Purification:
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
 - Rationale: The aqueous work-up is designed to remove the base, unreacted starting materials, and water-soluble byproducts from the coupling reaction. Purification is essential to obtain the final compound with high purity for accurate biological evaluation.



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Caption: Workflow for amide library synthesis from **2,7-Naphthyridine-3-carboxylic acid**.

This workflow has been successfully applied to generate derivatives of **2,7-naphthyridine-3-carboxylic acid** that have been screened for various biological activities, including antitumor and antimicrobial effects.[4][14] The diverse chemical space that can be explored by varying the amine component makes this a powerful strategy in lead discovery and optimization.

Conclusion and Future Outlook

2,7-Naphthyridine-3-carboxylic acid is a high-value scaffold for medicinal chemistry and drug discovery. While detailed synthetic and physicochemical data for the parent acid are not extensively documented in readily accessible literature, its utility is clearly demonstrated through the numerous derivatives reported and their significant biological activities. Its rigid bicyclic structure and the versatile carboxylic acid handle provide an excellent starting point for the design of targeted therapies. Future research will likely focus on the development of more efficient and scalable syntheses of this core intermediate and the continued exploration of its derivatives against a wider range of biological targets. This will undoubtedly solidify the importance of the 2,7-naphthyridine scaffold in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387590#2-7-naphthyridine-3-carboxylic-acid-cas-number>]

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